Enhanced HER3 Binding vs. Lead Compound
TX1-85-1 demonstrates a 6-fold improvement in HER3 binding potency compared to the lead compound 1d. In a FRET-based binding assay, TX1-85-1 exhibited an IC50 of 23 nM, while 1d had an IC50 of approximately 138 nM (calculated from 6-fold difference) [1]. This enhancement was achieved through structure-guided hybridization of the pyrazolopyrimidine core with a solubility-enhancing tail [1].
| Evidence Dimension | HER3 binding affinity (IC50) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | Lead compound 1d (estimated 138 nM) |
| Quantified Difference | 6-fold improvement |
| Conditions | FRET-based binding assay with purified HER3 |
Why This Matters
This quantifies TX1-85-1's enhanced binding potency, justifying its selection over earlier covalent HER3 binders for mechanistic studies and scaffold optimization.
- [1] Lim SM, Xie T, Westover KD, et al. Development of small molecules targeting the pseudokinase Her3. Bioorg Med Chem Lett. 2015;25(16):3382-3389. doi:10.1016/j.bmcl.2015.04.103. PMID: 26094118. View Source
